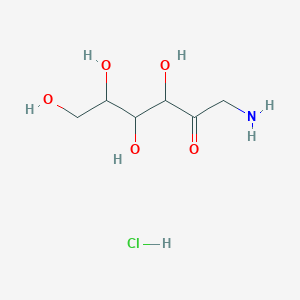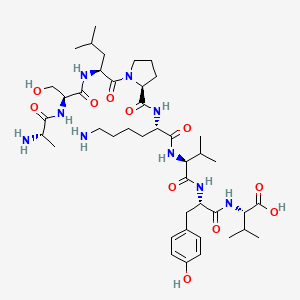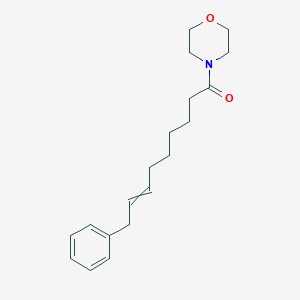![molecular formula C22H16ClN3O3S B12523972 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-30-6](/img/structure/B12523972.png)
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a chlorophenyl-substituted ketone with thiourea under acidic conditions. The phenyldiazenyl group can be introduced via a diazotization reaction followed by azo coupling with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azo group, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from the azo group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and azo group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-benzoic acid
- 2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-methyl-diazenyl]benzoic acid
Uniqueness
2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid is unique due to the presence of both the thiazolidine ring and the phenyldiazenyl group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
654649-30-6 |
|---|---|
Molecular Formula |
C22H16ClN3O3S |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-8-6-14(7-9-15)21-26(20(27)13-30-21)19-11-10-17(12-18(19)22(28)29)25-24-16-4-2-1-3-5-16/h1-12,21H,13H2,(H,28,29) |
InChI Key |
KEZBYQZXCBUSED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)N=NC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)


![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
